[Phenyl(pyridin-3-yl)methyl]urea
Description
[Phenyl(pyridin-3-yl)methyl]urea is a bis-aryl urea derivative characterized by a urea core (-NH-C(=O)-NH-) flanked by a phenyl group and a pyridin-3-ylmethyl moiety. The pyridine ring enhances solubility and hydrogen-bonding capabilities, while the phenyl group contributes to hydrophobic interactions with target proteins.
Properties
IUPAC Name |
[phenyl(pyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-13(17)16-12(10-5-2-1-3-6-10)11-7-4-8-15-9-11/h1-9,12H,(H3,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSJESGSHGBZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=CC=C2)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Phenyl(pyridin-3-yl)methyl]urea typically involves the reaction of phenyl isocyanate with pyridin-3-ylmethanamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [Phenyl(pyridin-3-yl)methyl]urea can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the phenyl or pyridin-3-yl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, under various conditions depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted ureas.
Scientific Research Applications
Chemistry: [Phenyl(pyridin-3-yl)methyl]urea is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand in binding studies, helping to elucidate the mechanisms of various biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [Phenyl(pyridin-3-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to changes in cellular processes and pathways, ultimately affecting the biological function.
Comparison with Similar Compounds
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea
- Structure : Differs by the addition of a phenyl spacer between the pyridine and urea group.
- Activity : Demonstrated potent antiproliferative effects against cancer cell lines (e.g., IC₅₀ = 0.8–2.3 μM in HeLa and MCF-7 cells) .
- Advantage: Enhanced rigidity due to the biphenyl system may improve target binding compared to non-spaced analogs.
Bis-aryl Ureas with Trifluoromethyl Substitutions (e.g., EP 4374877 A2 Derivatives)
- Structure : Incorporate trifluoromethyl (-CF₃) groups on pyridine or phenyl rings (e.g., 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline derivatives) .
- Activity : Patent data highlight utility in kinase inhibition (e.g., p38, Raf-1) with improved metabolic stability due to -CF₃ groups .
- Advantage : Fluorinated groups enhance lipophilicity and resistance to oxidative metabolism, extending half-life in vivo.
1-Phenyl-3-piperidin-4-ylurea
Urea Derivatives with Morpholine/Ether Linkages (e.g., EP 4374877 A2)
- Structure : Features morpholine and ethoxy substituents (e.g., (3S)-3-tert-butyl-N-[4-chloro-2-(6-methylsulfanylpyridin-3-yl)phenyl]-...-carboxamide) .
- Activity : Designed for selective kinase inhibition (e.g., CDKs) with improved solubility via polar ether linkages.
- Advantage : Modular substituents enable tuning of pharmacokinetic properties.
Structural and Functional Data Table
Key Research Findings
- Substituent Impact : Aromatic groups (e.g., pyridine, biphenyl) enhance antiproliferative activity, while aliphatic groups (e.g., piperidine) reduce potency .
- Fluorination : Trifluoromethyl groups improve metabolic stability and target affinity but may increase toxicity risks .
- Scaffold Flexibility : Spacer elements (e.g., biphenyl in [1]) optimize steric and electronic interactions with kinase ATP-binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
